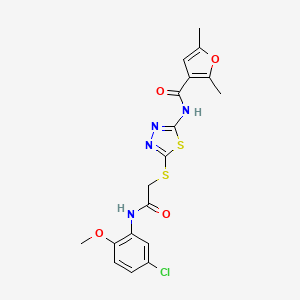
2-Trifluoromethylaspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalytic Applications
- Lewis Acid Catalyst : Trifluoromethyl groups, similar to those in 2-Trifluoromethylaspartic acid, are used in Lewis acid catalysts. These catalysts, like Scandium trifluoromethanesulfonate, have shown remarkable activity in acylation of alcohols with acid anhydrides and in esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Synthetic Organic Chemistry
- Super Brønsted Acid : Triflimide (HNTf2), a related trifluoromethyl compound, acts as a super Brønsted acid, catalyzing a wide range of organic reactions due to its strong acidity and compatibility with organic solvents (Zhao & Sun, 2018).
- Fluorination of Molecules : Fluorine atoms, like those in 2-Trifluoromethylaspartic acid, are crucial in life sciences and material science. Selective introduction of fluorinated moieties into organic molecules, as done in difluoromethylation and monofluoromethylation, is significant for developing pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
Polymerization and Material Science
- Polymerization of Trifluoromethylacrylates : Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are used in the polymerization process. These monomers lead to versatile comonomers and materials for high-tech applications, thanks to their electron-withdrawing properties and easy handling (Patil & Améduri, 2013).
Specialized Chemical Reactions
- Cascade Cyclization/Trifluoromethylation : Trichloroisocyanuric acid can promote trifluoromethylation using TMSCF3 as the trifluoromethyl source. This method allows the construction of CF3-containing compounds, similar to the trifluoromethyl group in 2-Trifluoromethylaspartic acid, in various organic reactions (Zhang et al., 2017).
Fluorine Chemistry in Pharmaceuticals
- C(sp3)-CF3 Bond Formation : A gold complex forms carbon-trifluoromethyl bonds via a borane-catalyzed mechanism, useful for introducing trifluoromethyl groups into pharmaceuticals (Levin et al., 2017).
- Trifluoromethylation in Organic Synthesis : The trifluoromethyl group's biological properties have led to its ubiquity in pharmaceuticals, necessitating innovative chemical solutions for its preparation (Kazakova & Vasilyev, 2017).
Energy and Environmental Applications
- Proton-Exchange Membrane Fuel Cells : Perfluorinated sulfonic acid membranes, related to trifluoromethyl groups, are crucial in fuel cell technologies for their proton transport properties (Kusoglu & Weber, 2017).
Future Directions
Research in the field of trifluoromethylation is ongoing, with recent advances in transition metal-mediated trifluoromethylation reactions . Future research directions could focus on developing new methodologies for trifluoromethylation that use inexpensive reagents, feedstock chemicals, and operationally simple procedures .
properties
IUPAC Name |
(2S)-2-amino-2-(trifluoromethyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJLKKGMIXBLGL-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethylaspartic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)
![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone](/img/structure/B2625432.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)




![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)
